molecular formula C8H14ClN3 B2547071 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride CAS No. 2375267-79-9

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride

Cat. No.: B2547071
CAS No.: 2375267-79-9
M. Wt: 187.67
InChI Key: SGAMEDFRMVKPEV-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-2-ylpyrazole hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a pyrrolidine ring at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name

1-methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-6-4-8(10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAMEDFRMVKPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride typically involves the reaction of 1-methylpyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 1-methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. Its derivatives have shown efficacy against various bacterial strains, including:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate

For instance, compounds similar to 1-methyl-3-pyrrolidin-2-ylpyrazole have been synthesized and tested against pathogenic bacteria, revealing promising results in inhibiting growth at low concentrations (MIC values) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies involving related pyrazole derivatives demonstrated significant inhibition of inflammatory markers and pathways, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

Recent research has explored the antitumor properties of pyrazole derivatives. Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potential for development as anticancer agents .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Efficacy Study :
    • A series of synthesized derivatives were tested against common pathogens.
    • Results indicated that modifications on the pyrazole moiety significantly enhanced antimicrobial activity.
  • Anti-inflammatory Research :
    • In vivo models showed that compounds derived from this scaffold reduced edema in carrageenan-induced inflammation models.
    • The effectiveness was comparable to standard anti-inflammatory drugs like indomethacin .
  • Antitumor Activity Assessment :
    • Various derivatives were screened against cancer cell lines.
    • Notable cytotoxicity was observed in certain compounds, prompting further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Backbone Comparison

Compound Name Core Structure Substituents at Pyrazole/Pyridine Positions Molecular Weight (Free Base) Key Features
1-Methyl-3-pyrrolidin-2-ylpyrazole·HCl Pyrazole 1-CH₃, 3-pyrrolidin-2-yl Not explicitly stated Secondary amine, polar HCl salt
A-674563 hydrochloride () Indazole-pyridine 3-pyridinyloxy, 1H-indazol-5-yl 358.44 Complex heterocyclic fusion
PF-2545920 hydrochloride () Pyridin-4-yl-pyrazole 4-(3-methyl-1H-indazol-5-yl), quinoline 428.91 Extended aromatic system
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine·HCl () Pyrazine 2-Cl, 3-pyrrolidin-2-yl Not stated Chloro substituent, pyrazine core

Key Observations :

  • Pyrazole vs. Pyrazine/Pyridine : The target compound’s pyrazole core distinguishes it from pyrazine () and pyridine-based analogs (). Pyrazole’s aromaticity and dual nitrogen atoms may influence electron distribution and binding affinity compared to other heterocycles .
  • In contrast, A-674563 and PF-2545920 feature rigid aromatic systems (indazole, quinoline), likely favoring planar binding pockets .

Hydrochloride Salt Properties

Hydrochloride salts are common in pharmaceuticals to improve solubility and stability. For example:

  • Memantine hydrochloride (): A adamantane-derived NMDA receptor antagonist; its HCl salt ensures high aqueous solubility for oral administration.
  • Ropinirole hydrochloride (): A non-ergoline dopamine agonist; the HCl salt enhances bioavailability.

While the target compound’s solubility data are unavailable, its hydrochloride form likely shares these advantages, enabling formulation in polar solvents or solid dosage forms .

Biological Activity

1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring fused with a pyrrolidine moiety. Its molecular formula is C10_{10}H14_{14}N4_{4}·HCl, with a molecular weight of 187.67 g/mol. The presence of these heterocyclic rings contributes to its reactivity and biological properties, making it a valuable scaffold in drug discovery .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that the compound may modulate various metabolic pathways, influencing cellular processes such as inflammation, antimicrobial responses, and possibly even cancer pathways .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, similar to other pyrazole derivatives used as nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential : Preliminary studies suggest that it might have inhibitory effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Efficacy

A study conducted by Rahimizadeh et al. demonstrated that derivatives of pyrazole, including this compound, exhibited significant antibacterial activity against various strains of bacteria such as E. coli and S. aureus. The MIC values reported were as low as 12.5 mg/mL for some derivatives .

CompoundBacterial StrainMIC (mg/mL)
This compoundS. aureus12.5
Novel Pyrazole DerivativeE. coli25.1

Anti-inflammatory Activity

In an experimental model of inflammation, compounds similar to 1-Methyl-3-pyrrolidin-2-ylpyrazole were tested for their ability to reduce carrageenan-induced edema in mice. The results indicated that these compounds displayed anti-inflammatory effects comparable to indomethacin, a well-known NSAID .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, compounds derived from the pyrazole scaffold demonstrated cytotoxic effects on leukemia cells through mechanisms involving the inhibition of FLT3 kinase activity .

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